RXFP3/4-Agonist-1 is a small molecule compound that acts as an agonist for the relaxin family peptide receptors RXFP3 and RXFP4. These receptors are part of the G-protein-coupled receptor family and are implicated in various physiological processes, including appetite regulation and neuroendocrine functions. The development of RXFP3/4-Agonist-1 represents a significant advancement in pharmacological agents targeting these receptors, particularly for therapeutic applications in metabolic disorders.
RXFP3/4-Agonist-1 is classified as a non-peptide agonist. It has been synthesized through various chemical methods aimed at enhancing its selectivity and potency towards RXFP3 and RXFP4. The compound was derived from structure-activity relationship studies that explored modifications to improve its efficacy and reduce undesirable properties such as lipophilicity, which can affect blood-brain barrier permeability .
The synthesis of RXFP3/4-Agonist-1 involves several key steps, primarily focusing on the modification of amidinohydrazone structures. Initial synthetic routes employed cyclocondensation reactions under acidic conditions to form tricyclic derivatives, which were subsequently optimized for binding affinity to the receptors .
The molecular structure of RXFP3/4-Agonist-1 features a complex arrangement that allows it to interact effectively with both RXFP3 and RXFP4 receptors. The compound's structure can be characterized by:
Quantitative data from molecular modeling studies indicate that the compound has a calculated log P value (clog P) of approximately 4.6, suggesting high lipophilicity, which is relevant for its pharmacokinetic properties .
RXFP3/4-Agonist-1 undergoes several chemical reactions that are crucial for its pharmacological activity:
The mechanism of action involves the inhibition of forskolin-stimulated cAMP accumulation, confirming the compound's role as an agonist .
The mechanism by which RXFP3/4-Agonist-1 exerts its effects involves:
RXFP3/4-Agonist-1 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's bioavailability and therapeutic potential.
RXFP3/4-Agonist-1 has several potential applications in scientific research and therapeutics:
RXFP3 and RXFP4 exhibit several atypical structural features that distinguish them from canonical class A GPCRs. Most notably, RXFP3 possesses a Threonine-Arginine-Tyrosine (TRY) motif in transmembrane domain 3 (TM3) instead of the conserved Aspartate-Arginine-Tyrosine (DRY) motif [10]. This natural variation potentially confers altered activation kinetics, including augmented ligand-independent constitutive activity. Furthermore, both receptors contain a highly conserved ExxxD motif in TM2 that is critical for ligand binding and receptor activation [4] [10]. Recent cryo-EM structural analyses (2.91-3.10 Å resolution) of RXFP3 and RXFP4 complexed with relaxin-3 and Gαi protein have revealed intricate details of ligand-receptor interaction [4]. These structures demonstrate that relaxin-3 adopts a conserved binding conformation within the transmembrane domain bundle, with its C-terminal B-chain residues (particularly R26 and W27) making extensive contacts with conserved receptor residues in a deep orthosteric pocket formed by transmembrane helices 2, 3, 5, 6, and 7 [4]. The ECL2 configuration differs significantly between RXFP3 and RXFP4, contributing to their differential ligand selectivity despite overall structural conservation.
The endogenous ligand-receptor relationships within the relaxin family demonstrate both specificity and cross-reactivity. Relaxin-3 (RLN3), also known as insulin-like peptide 7 (INSL7), serves as the primary endogenous agonist for RXFP3, binding with nanomolar affinity (EC₅₀ ≈ 0.3-1.2 nM) [3] [7]. This neuropeptide is remarkably conserved across vertebrate species, suggesting fundamental physiological importance. RLN3 is predominantly synthesized in GABAergic neurons of the brainstem nucleus incertus, with additional minor populations in the periaqueductal gray and dorsal raphe [3] [5]. In contrast, insulin-like peptide 5 (INSL5) functions as the selective endogenous agonist for RXFP4, exhibiting minimal activity at RXFP3 [3] [7]. INSL5 is primarily expressed in enteroendocrine L-cells of the colon and in specific hypothalamic nuclei, positioning it as a metabolic regulator [5] [7].
Table 2: Endogenous Ligands for RXFP3 and RXFP4
Ligand | Primary Receptor | Affinity (EC₅₀) | Secondary Receptor Affinity | Tissue Distribution |
---|---|---|---|---|
Relaxin-3 | RXFP3 | 0.3-1.2 nM | RXFP4 (EC₅₀ ≈ 2-10 nM) | Brainstem nucleus incertus, periaqueductal gray |
INSL5 | RXFP4 | 1-5 nM | RXFP3 antagonist | Colonic L-cells, hypothalamus |
H2 Relaxin | RXFP1 | 0.2-1 nM | Weak agonist at RXFP3/RXFP4 | Reproductive tissues, brain |
The physiological roles of RXFP3 and RXFP4 signaling extend beyond the central nervous system. RLN3/RXFP3 systems modulate stress responses through connections with hypothalamic corticotropin-releasing factor (CRF) neurons [3] [10]. Additionally, RXFP3 activation influences circadian rhythm regulation via projections to the intergeniculate leaflet (IGL) of the thalamus, where it depolarizes neuropeptide Y (NPY) neurons that modulate suprachiasmatic nucleus function [3]. RXFP4, predominantly expressed in peripheral tissues (especially the gastrointestinal tract), regulates energy balance and glucose homeostasis through mechanisms that remain incompletely characterized [5] [7]. Notably, polymorphisms in both RLN3 and RXFP3 genes have been associated with metabolic disorders including obesity, diabetes, and hypercholesterolemia in human genetic studies [9].
The CNS functions of RXFP3 signaling represent its most extensively studied physiological domain. Anatomical tracing studies reveal that relaxin-3-positive neurons in the nucleus incertus project broadly to limbic structures, including the hypothalamus, hippocampus, septum, thalamus, and prefrontal cortex [3] [5]. This extensive innervation pattern positions the RLN3/RXFP3 system as a master regulator integrating behavioral and physiological responses to internal and external stimuli. Pharmacological studies demonstrate that central administration of RLN3 or RXFP3-selective agonists potently stimulates food intake in satiated rodents. McGowan et al. (2005) first documented a 50-80% increase in feeding following intracerebroventricular (ICV) RLN3 administration, with Fos immunoreactivity mapping revealing activation in key appetite-regulating hypothalamic nuclei, including the paraventricular nucleus (PVN), arcuate nucleus (ARC), and dorsomedial hypothalamus (DMH) [5] [9]. This orexigenic effect appears mediated through interactions with neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the ARC, which express RXFP3 receptors [3].
Beyond appetite regulation, RXFP3 signaling modulates emotional processing and stress responses. RLN3 neurons receive input from stress-responsive brain regions and exhibit increased c-Fos expression following acute stressors [3]. Central administration of RXFP3 agonists produces anxiogenic-like effects in rodent behavioral tests (elevated plus maze, open field), while RXFP3 antagonists demonstrate anxiolytic properties [3] [10]. Furthermore, the RLN3/RXFP3 system influences cognitive functions, particularly spatial and social memory, likely through hippocampal and septal projections. Electrophysiological studies demonstrate that RXFP3 activation modulates synaptic plasticity in hippocampal circuits, potentially through direct hyperpolarization of thalamic neurons and subsequent effects on cortical arousal [3] [4].
Table 3: CNS Functions Regulated by RXFP3 Signaling
Functional Domain | Key Observations | Neural Substrates |
---|---|---|
Appetite Regulation | 50-80% acute increase in food intake; chronic activation increases body weight | PVN, ARC (NPY/AgRP neurons), DMH |
Stress Response | Increased c-Fos in RLN3 neurons after stress; anxiogenic effects of agonists | BNST, amygdala, hypothalamic CRF neurons |
Circadian Rhythms | Depolarization of IGL NPY neurons; phase-shifting of activity rhythms | Intergeniculate leaflet, suprachiasmatic nucleus |
Cognitive Function | Modulation of spatial/social memory; regulation of hippocampal plasticity | Septum, hippocampus, prefrontal cortex |
Arousal & Attention | Promotion of wakefulness; enhanced arousal responses | Thalamocortical circuits, locus coeruleus |
The diverse CNS functions of RXFP3/4 signaling highlight their potential as therapeutic targets for various disorders. The potent orexigenic effects of RXFP3 activation suggest applications in anorexia-cachexia syndromes associated with cancer, chronic kidney disease, or aging [9]. Conversely, RXFP3 antagonists might be beneficial for obesity management, particularly when combined with other anorexigenic agents. The ability of RXFP3 agonists to modulate stress responses and emotional processing indicates therapeutic potential for anxiety disorders and treatment-resistant depression [3] [10]. Furthermore, emerging evidence links RXFP3 signaling to cognitive enhancement, suggesting possible applications in neurodegenerative disorders like Alzheimer's disease, especially given the receptor's role in regulating neuronal hyperpolarization through HCN channels and its association with aging-related pathways [10].
The development of RXFP3/4-Agonist-1 (chemical structure: C₂₀H₂₂ClN₅O; molecular weight: 383.9 g/mol) represents a significant pharmacological advancement [2] . This small molecule demonstrates potent dual agonism at RXFP3 and RXFP4, with EC₅₀ values of 82 nM and 2 nM, respectively [2] [9]. Functionally, it inhibits forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing RXFP3 (EC₅₀ = 12.8 nM) and RXFP4 (EC₅₀ = 1.6 nM), mimicking endogenous ligand signaling . Crucially, central administration of RXFP3/4-Agonist-1 (10-100 μg, ICV) robustly increases food intake in rats, confirming target engagement and validating its utility for probing RXFP3/4 physiology in vivo [9]. Unlike peptide-based ligands, this compound offers superior blood-brain barrier penetration and resistance to proteolytic degradation, making it ideal for CNS applications [9].
Table 4: Pharmacological Profile of RXFP3/4-Agonist-1
Parameter | RXFP3 Activity | RXFP4 Activity | Assay System |
---|---|---|---|
Binding Affinity (EC₅₀) | 82 nM | 2 nM | Recombinant receptor binding |
cAMP Inhibition (EC₅₀) | 12.8 nM | 1.6 nM | Forskolin-stimulated CHO-K1 cells |
β-Arrestin Recruitment (EC₅₀) | 4.9 μM | ND | PathHunter β-arrestin assay (U2OS cells) |
In Vivo Efficacy (Food Intake) | Significant increase at 10-100 μg ICV | Significant increase at 10-100 μg ICV | Rat acute feeding study |
Mechanistically, cryo-EM structural analysis reveals that RXFP3/4-Agonist-1 binds within the transmembrane domain orthosteric pocket of RXFP3, mimicking the key interactions of relaxin-3's C-terminal residues (R26 and W27) with conserved receptor residues [4]. This binding stabilizes an active receptor conformation that facilitates Gαi coupling and downstream signaling. The compound's ability to engage both RXFP3 and RXFP4 reflects the conserved nature of this binding pocket across receptor subtypes. Recent studies suggest that RXFP3/4-Agonist-1 may exhibit biased signaling properties, preferentially activating cAMP inhibition over β-arrestin recruitment (EC₅₀ = 4.9 μM in β-arrestin assays) [8], which may translate to distinct physiological effects compared to endogenous relaxin-3.
Table 5: Therapeutic Applications of RXFP3/4 Modulation
Disorder Category | Specific Conditions | Proposed Mechanism | Agent Type |
---|---|---|---|
Metabolic Disorders | Cancer cachexia, anorexia of aging | Stimulation of hypothalamic appetite centers | RXFP3/4 agonists |
Obesity/Metabolic Syndrome | Hyperphagia-related obesity | Suppression of orexigenic signaling | RXFP3/4 antagonists |
Neuropsychiatric Disorders | Anxiety disorders, treatment-resistant depression | Modulation of stress neurocircuitry (amygdala, BNST) | RXFP3 antagonists |
Neurodegenerative Diseases | Alzheimer's disease, cognitive impairment | Enhancement of hippocampal plasticity, neuroprotection | RXFP3 agonists/antagonists* |
Circadian Rhythm Disorders | Shift work disorder, jet lag | Phase-resetting of circadian oscillators | RXFP3 modulators |
*Note: The direction of effect (agonist vs. antagonist) requires further clarification based on disease context
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5